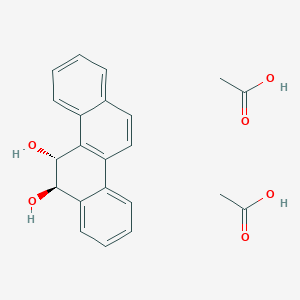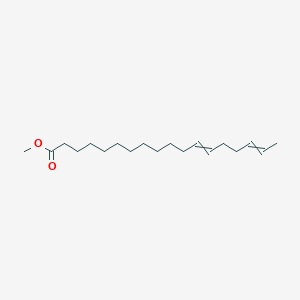
2-Nitrocyclooctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrocyclooctan-1-ol is an organic compound that belongs to the class of nitro alcohols It features a cyclooctane ring with a hydroxyl group (-OH) and a nitro group (-NO2) attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrocyclooctan-1-ol typically involves the nitration of cyclooctanol. This can be achieved by reacting cyclooctanol with a nitrating agent such as nitric acid (HNO3) under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction conditions, higher yields, and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitrocyclooctan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Cyclooctanone or cyclooctanoic acid.
Reduction: 2-Aminocyclooctanol.
Substitution: Halogenated cyclooctane derivatives.
Aplicaciones Científicas De Investigación
2-Nitrocyclooctan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving nitro compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Nitrocyclooctan-1-ol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrocyclohexanol: A similar compound with a six-membered ring instead of an eight-membered ring.
2-Nitrocyclopentanol: A similar compound with a five-membered ring.
2-Nitrocyclododecanol: A similar compound with a twelve-membered ring.
Uniqueness
2-Nitrocyclooctan-1-ol is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller or larger ring analogs
Propiedades
Número CAS |
59550-07-1 |
|---|---|
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2-nitrocyclooctan-1-ol |
InChI |
InChI=1S/C8H15NO3/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7-8,10H,1-6H2 |
Clave InChI |
UBLSKTKINJJTLC-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(C(CC1)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Butanediamine, N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethyl-](/img/structure/B14622763.png)
![(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14622765.png)



![[(Methoxymethyl)selanyl]benzene](/img/structure/B14622794.png)
![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)

![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)
![4-[(3-Chloroprop-2-en-1-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622823.png)
![Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester](/img/structure/B14622831.png)

